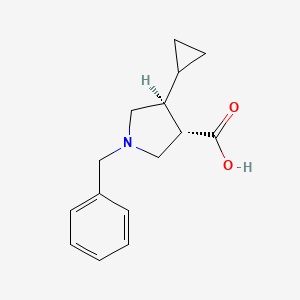

(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

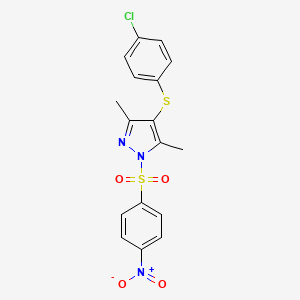

“(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The benzyl group attached to the pyrrolidine ring suggests that it may have aromatic properties . The cyclopropyl group indicates the presence of a three-membered carbon ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The pyrrolidine ring, being a cyclic structure, would contribute to the rigidity of the molecule . The benzyl and cyclopropyl groups would likely add complexity to the molecule’s 3D structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . The carboxylic acid group is known to undergo reactions such as esterification and amide formation . The benzyl group may participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . These could include properties such as solubility, melting point, boiling point, and acidity .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Process : A practical and efficient synthesis of a key chiral building block related to (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid was developed utilizing a stereospecific and regioselective chlorination of an aziridinium ion intermediate (Ohigashi, Kikuchi, & Goto, 2010).

- Asymmetric Synthesis : The asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid have been achieved, illustrating the compound's relevance in stereochemical studies (Bunnage et al., 2004).

- Crystal Structure Analysis : The crystal structure of a related compound, (-)-(3S, 4S)-1-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic Acid, was analyzed to determine the absolute configuration, critical for understanding its chemical properties (Fukui et al., 1997).

Applications in Bioorganic and Medicinal Chemistry

- Role in Pharmacology : A study on the synthesis of (3S,4S)-DHGA, a natural product, revealed its potential as an agonist of metabotropic glutamate receptors, indicating potential pharmacological applications (Dauban et al., 2000).

- Enzyme Inhibition Studies : The compound's analogs have been studied for their angiotensin-converting enzyme (ACE) inhibitory activities, suggesting its significance in hypertension research (Hayashi et al., 1989).

Polymer Science and Materials Chemistry

- Polymer Development : Research has been conducted on the development of new degradable functional polyesters using racemic mixtures of compounds related to (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid, expanding the family of poly(β-malic acid) derivatives (Cammas et al., 1994).

Miscellaneous Applications

- Building Block in Organic Synthesis : Its derivatives have been used as building blocks for new enantiopure macrocyclic polyesters, contributing to advancements in organic synthesis (Cicchi et al., 1998).

Safety and Hazards

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity . Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail .

properties

IUPAC Name |

(3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(18)14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLUXZWVKSRNJN-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2423596.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2423602.png)

![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2423604.png)

![N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2423608.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2423610.png)